SLx-4090

Overview

Description

SLx-4090 is a small-molecule inhibitor of microsomal triglyceride transfer protein (MTP), a key chaperone for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins . Unlike first-generation MTP inhibitors that targeted hepatic MTP (causing hepatic steatosis and elevated liver enzymes), this compound was designed as an intestine-specific MTP inhibitor. It acts by blocking enterocytic MTP, thereby reducing the absorption of dietary triglycerides (TG) and cholesterol into systemic circulation . Preclinical studies demonstrated that this compound:

- Inhibits apoB secretion in Caco-2 cells (IC50 ≈ 9.6 nM) .

- Reduces postprandial TG and LDL cholesterol (LDL-C) by >50% in rats (ED50 ≈ 7 mg/kg) .

Clinically, this compound has been investigated for type 2 diabetes (in combination with metformin) and hyperlipoproteinemia type 1 (with orlistat), showing dose-dependent reductions in LDL-C (up to 65%) and postprandial TG .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester typically involves multiple steps, including the formation of the isoquinolinecarboxylic acid core, the introduction of the dihydroisoquinoline ring, and the attachment of the phenyl ester group. Common synthetic routes may involve:

Formation of Isoquinolinecarboxylic Acid Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Dihydroisoquinoline Ring: This step may involve hydrogenation reactions under specific conditions.

Attachment of Phenyl Ester Group: This can be done through esterification reactions using phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

Treatment of Dyslipidemia

SLx-4090 has shown significant promise in clinical trials aimed at treating dyslipidemia. A Phase 2a trial demonstrated that patients receiving this compound experienced clinically significant reductions in postprandial triglycerides and LDL-cholesterol levels. The study involved 24 patients who received either a placebo or this compound over 14 days, with results indicating that this compound was well tolerated and had an adverse event profile similar to that of placebo .

Weight Management

In addition to its lipid-lowering effects, this compound has been associated with weight loss in clinical settings. This effect is attributed to its ability to reduce caloric absorption by inhibiting triglyceride uptake, making it a potential therapeutic option for obesity management .

Type 2 Diabetes Management

Research indicates that this compound may also play a role in managing type 2 diabetes by improving lipid profiles and potentially enhancing insulin sensitivity. The modulation of lipid metabolism could contribute to better glycemic control in diabetic patients .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively lowers LDL-cholesterol and triglycerides while raising HDL-cholesterol levels in animal models. For instance, studies involving ApoE-deficient mice fed a high-fat diet showed promising results, reinforcing the compound's potential therapeutic benefits .

Summary of Clinical Trials

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

SLx-4090 belongs to the MTP inhibitor class, which includes both non-selective and intestine-specific agents. Below is a detailed comparison with key analogs:

Lomitapide

- Mechanism: Non-selective MTP inhibitor targeting both hepatic and intestinal MTP .

- Efficacy : Reduces LDL-C by up to 65% in familial hypercholesterolemia patients .

- Drawbacks :

- Mitigation Strategies : Requires co-administration with triiodothyronine (T3) to reduce liver toxicity .

JTT-130

- Mechanism : Intestine-specific MTP inhibitor, similar to this compound .

- Efficacy : Lowers plasma TG and LDL-C in guinea pigs without hepatic lipid accumulation .

- Advantages :

- Drawbacks :

- Status : Preclinical data show promise, but clinical development status remains unclear .

Dirlotapide

- Efficacy : Demonstrated weight loss in dogs (3.5% placebo-corrected reduction) .

- Drawbacks : Discontinued for human use due to insufficient efficacy or safety margins .

- Status : Marketed for veterinary obesity management .

Natural Compounds (e.g., Taxifolin)

- Mechanism: Flavonoids with mild MTP inhibitory and antioxidant properties .

- Efficacy : Reduces TG and apoB secretion but associated with severe steatosis in preclinical models .

- Advantages : Natural origin and anti-inflammatory effects .

- Drawbacks : Lack of selectivity and insufficient potency for clinical use .

Table 1. Comparative Analysis of MTP Inhibitors

Key Research Findings

Gastrointestinal vs. Hepatic Trade-offs :

- Intestine-specific inhibitors (this compound, JTT-130) avoid hepatic toxicity but still cause GI disturbances due to impaired lipid absorption .

- Co-administration with meals or delayed dosing (4 hours post-meal) mitigates GI effects .

Combination Therapies :

Biological Activity

SLx-4090 is an investigational compound primarily recognized as a microsomal triglyceride transfer protein (MTTP) inhibitor, with potential applications in treating conditions such as type 2 diabetes and hyperlipidemia. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant research findings.

This compound operates by inhibiting MTTP, a protein that plays a crucial role in the transport of triglycerides and cholesterol. By preventing the formation of chylomicrons in enterocytes (intestinal cells), this compound reduces the absorption of dietary fats and cholesterol into the bloodstream. This mechanism is particularly beneficial for managing hyperlipidemia and associated metabolic disorders.

Key Features of this compound

| Property | Details |

|---|---|

| Chemical Formula | C31H25F3N2O4 |

| Molecular Weight | 546.55 g/mol |

| Drug Class | Investigational small molecule |

| Target | Microsomal Triglyceride Transfer Protein (MTP) |

| Indications | Type 2 diabetes, hyperlipidemia |

Binding Affinity Studies

Recent studies have highlighted the binding affinities of this compound with various peptides, notably IAPP (Islet Amyloid Polypeptide) and Aβ42 (Amyloid Beta 42). The interactions suggest that this compound may inhibit peptide aggregation, which is significant in the context of diseases like Alzheimer's. Molecular dynamics simulations indicated that this compound exhibited stable interactions with these peptides, showcasing its potential as a therapeutic agent against neurodegenerative diseases .

Case Studies

- Phase 2 Clinical Trial : A study investigated the efficacy and safety of this compound in conjunction with Orlistat, an intestinal lipase inhibitor. Preliminary results indicated a significant reduction in plasma triglycerides and improved lipid profiles among participants treated with this compound compared to controls .

- In Vitro Studies : In laboratory settings, this compound demonstrated a marked decrease in triglyceride accumulation within hepatocytes (liver cells). This effect was attributed to its ability to inhibit MTTP activity, leading to reduced hepatic fat storage and improved metabolic parameters .

Pharmacodynamics

This compound's pharmacodynamic profile suggests it effectively lowers triglyceride levels by impairing lipid transport mechanisms. Studies have shown that administration of this compound leads to a decrease in plasma cholesterol levels, supporting its role in managing dyslipidemia .

Molecular Stability Analysis

Molecular dynamics simulations have revealed that this compound maintains stable RMSD (Root Mean Square Deviation) profiles when bound to target peptides, indicating robust interactions over time. This stability is crucial for therapeutic efficacy as it suggests prolonged action at target sites within the body .

Comparative Efficacy

Comparative studies with other compounds like hypericin and RAF-265 have shown that while all three compounds exhibit binding to IAPP and Aβ42, this compound's unique mechanism allows for selective inhibition of triglyceride transport without affecting other metabolic pathways significantly .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of SLx-4090’s inhibition of lipid absorption, and how does this inform experimental design?

this compound targets microsomal triglyceride transfer protein (MTP) in intestinal cells, reducing triglyceride and cholesterol absorption by blocking lipoprotein assembly . To study this mechanism, researchers should employ in vitro models (e.g., Caco-2 cell lines) to measure MTP activity via radiolabeled lipid transfer assays. In vivo, Zucker fatty rats are suitable for evaluating lipid-lowering efficacy, as demonstrated by reduced insulin, cholesterol, and liver weight in 8-day trials . Dose-response studies should include controls for dietary lipid intake to isolate drug effects.

Q. Which preclinical models are validated for assessing this compound’s efficacy and safety?

Zucker fatty rats (a model of metabolic syndrome) and wild-type rodents fed high-fat diets are primary models for efficacy. Key endpoints include postprandial triglycerides, LDL-C, and liver histopathology . For safety, monitor gastrointestinal tolerability (e.g., fecal fat excretion) and hepatic steatosis, as MTP inhibition may alter lipid trafficking. Use pharmacokinetic (PK) profiling in these models to correlate plasma drug levels with lipid changes.

Q. How should a Phase IIa clinical trial for this compound be structured to evaluate lipid-lowering effects?

Follow a randomized, double-blind, placebo-controlled design with stratification by baseline lipid levels. Include healthy volunteers and patients with mild dyslipidemia. Key parameters:

- Dosage: Escalating doses (e.g., 50–200 mg/day) to establish a therapeutic window.

- Endpoints: Postprandial triglycerides (measured via AUC over 6 hours), LDL-C, and safety markers (e.g., liver enzymes, GI symptoms) .

- Controls: Standardized meals to control dietary lipid intake. Use crossover designs to reduce inter-subject variability.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across patient subgroups?

Apply iterative qualitative analysis to identify confounding variables (e.g., genetic polymorphisms in MTP, dietary compliance). Stratify retrospective data by variables like baseline HDL-C, APOE genotype, or gut microbiota composition. Use multivariate regression to isolate drug effects from covariates . For prospective studies, incorporate adaptive trial designs to adjust inclusion criteria based on interim analyses .

Q. What methodologies optimize the assessment of this compound’s synergism with other lipid-lowering agents (e.g., Orlistat)?

Use isobolographic analysis in preclinical models to quantify additive or synergistic effects. In clinical trials, employ factorial designs (e.g., this compound ± Orlistat) with endpoints including fecal fat excretion (for Orlistat’s lipase inhibition) and postprandial triglycerides (for this compound’s MTP inhibition). Monitor drug-drug interactions via PK/PD modeling, particularly for absorption-related effects .

Q. What statistical approaches address variability in this compound’s pharmacokinetic data across studies?

Implement mixed-effects models to account for inter-study heterogeneity (e.g., differences in dosing schedules, bioavailability assays). Use Bayesian meta-analysis to pool data from small trials, incorporating priors from preclinical PK profiles. For outlier identification, apply Cook’s distance or leverage plots to detect influential data points .

Q. Methodological Guidelines

- Data Contradiction Analysis: Follow a three-step framework: (1) Replicate findings in independent cohorts, (2) Validate assays (e.g., confirm MTP activity via immunoblotting alongside functional assays), and (3) Use causal inference models to distinguish direct drug effects from secondary metabolic adaptations .

- Literature Review: Systematically catalog this compound studies using PRISMA guidelines, focusing on PubMed/Embase with keywords: “this compound,” “MTP inhibitor,” “postprandial lipemia,” and “dyslipidemia.” Exclude non-peer-reviewed sources (e.g., ) .

- Experimental Reporting: Adhere to Biochemistry (Moscow) standards: Detail sample sizes, statistical power, and effect sizes in tables. For PK data, report mean ± SEM with non-compartmental analysis parameters (AUC, Cmax, t1/2) .

Properties

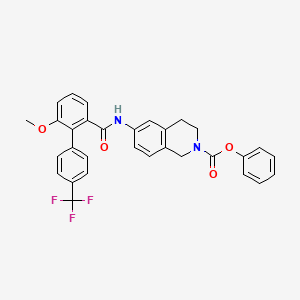

IUPAC Name |

phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUIUVJESCFSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SLx-4090 inhibits Microsomal Triglyceride Transfer Protein (MTP). It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons which are used to transport triglyceride (TG) and cholesterol into the systemic circulation. | |

| Record name | SLx-4090 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

913541-47-6 | |

| Record name | SLX-4090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SLx-4090 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SLX-4090 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.